molecular formula C11H20N4 B15045462 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine

Cat. No.: B15045462
M. Wt: 208.30 g/mol
InChI Key: DHSCJLUFPXETDH-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a high-purity chemical building block offered to the scientific research community. This compound ( 1171478-09-3, Molecular Formula: C11H20N4, Molecular Weight: 208.30 g/mol) is a piperazine derivative featuring a substituted pyrazole ring, a structural motif of significant interest in medicinal chemistry . Piperazine-pyrazolo conjugates are extensively investigated in drug discovery for their potential as protein kinase inhibitors . Research indicates that such molecular architectures can be designed to target enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key protein in angiogenesis, by mimicking the pharmacophoric features of known inhibitors . The core structure allows it to act as a potential hydrophobic spacer or hydrogen-bonding pharmacophore, which is critical for interacting with enzyme binding sites . This makes it a valuable scaffold for the synthesis of novel conjugates in the development of potential anti-proliferative agents. The product is available for immediate shipment in quantities from 100mg to 10g . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C11H20N4/c1-3-15-11(8-10(2)13-15)9-14-6-4-12-5-7-14/h8,12H,3-7,9H2,1-2H3

InChI Key

DHSCJLUFPXETDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with piperazine under nucleophilic substitution conditions. The reaction is often catalyzed by acids to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors, it helps inhibit the enzyme’s activity, thereby regulating blood glucose levels in diabetic patients .

Comparison with Similar Compounds

Pyrazole-Piperazine Hybrids

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl ():
    • Structural Difference : Replaces the ethyl group at N1 of the pyrazole with a phenyl group.
    • Activity : Synthesized as part of anti-mycobacterial agents, highlighting the importance of aromatic substituents (phenyl) for targeting microbial enzymes. Lower steric bulk compared to the ethyl group may enhance binding .
  • 1-((N1-Substituted benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)piperazine ():
    • Structural Difference : Incorporates a triazole and nitroimidazole moiety instead of pyrazole.
    • Activity : Exhibits antitumor activity against solid tumors, suggesting nitroimidazole enhances DNA intercalation or redox cycling .

Piperazine Derivatives with Varied Substituents

  • 1-(4-Methylphenyl)piperazine and 1-(4-Chlorophenyl)piperazine ():
    • Structural Difference : Aromatic substituents (methylphenyl or chlorophenyl) directly attached to piperazine.
    • Activity : These derivatives act as tubulin modulators, with chlorine substitution improving activity due to sigma-hole hydrogen bonding with Thr351 in tubulin .
  • Cyclizine (1-Benzhydryl-4-methylpiperazine) ():
    • Structural Difference : Bulky benzhydryl group replaces pyrazole.
    • Activity : An H1 antihistamine with anti-inflammatory properties, demonstrating how bulkier substituents shift activity toward histamine receptor antagonism .

Pharmacological Activity Comparison

Compound Target/Activity Key Findings Reference
1-[(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine Hypothetical antimicrobial/antitumor Pyrazole’s ethyl and methyl groups may optimize lipophilicity for membrane penetration. N/A
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl Anti-mycobacterial Phenyl group enhances enzyme inhibition (MIC: 2–8 µg/mL against M. tuberculosis) . [1]
1-(4-Chlorophenyl)piperazine Tubulin modulation Chlorine substitution increases activity (IC₅₀: 0.8 µM vs. 1.2 µM for methylphenyl analog) . [5]
Cyclizine derivatives (II, III) Anti-inflammatory p-Isopropylphenyl and dichlorophenyl groups reduce histamine-induced edema by 60–70% . [7]

Physicochemical Properties

  • Melting Points and Solubility :
    • Piperazine derivatives with aromatic substituents (e.g., 4-fluorophenyl, 2-chlorophenyl) exhibit higher melting points (79–92°C) due to enhanced crystallinity from halogen bonding .
    • The ethyl group in this compound likely reduces melting point compared to phenyl analogs, improving solubility in organic solvents.
  • pKa Values :
    • Piperazine nitrogen basicity is influenced by substituents. For example, benzhydrylpiperazines (e.g., cyclizine) have pKa ~8.5, while chlorophenylpiperazines show slightly lower pKa due to electron-withdrawing effects .

Research Implications

Compared to nitroimidazole-triazole hybrids (), this compound lacks redox-active groups, suggesting a different mechanism (e.g., enzyme inhibition vs. DNA damage). Further SAR studies could explore halogenation or bulkier substituents to enhance affinity, as seen in tubulin modulators () .

Biological Activity

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine is a compound of interest due to its potential biological activities. This piperazine derivative, characterized by the presence of a pyrazole moiety, has been studied for various pharmacological effects, including antibacterial, antifungal, and potential anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H20N4\text{C}_{11}\text{H}_{20}\text{N}_{4}

This structure features a piperazine ring substituted with a pyrazole group, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that piperazine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. A comparative analysis of piperazine derivatives indicated that modifications on the piperazine ring significantly affect their antibacterial efficacy.

Table 1: Antibacterial Activity of Related Piperazine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0048 mg/mL
Compound BS. aureus0.0195 mg/mL
1-Ethyl-3-methyl-pyrazol derivativeS. aureus, E. coli0.0039 - 0.025 mg/mL

The compound's effectiveness against E. coli and S. aureus suggests a promising avenue for developing new antibacterial agents.

Antifungal Activity

Similar to its antibacterial effects, the antifungal activity of piperazine derivatives has been explored extensively. The compound demonstrated notable antifungal properties against Candida albicans and other fungal strains.

Table 2: Antifungal Activity of Piperazine Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound CC. albicans3.125 mg/mL
Compound DP. aeruginosa100 mg/mL
1-Ethyl-3-methyl-pyrazol derivativeC. albicans, othersVariable MIC values

The variability in MIC values underscores the influence of structural modifications on antifungal potency.

Case Studies

A notable case study involved synthesizing and testing various piperazine derivatives for their biological activities. One study reported that certain substitutions on the piperazine ring enhanced both antibacterial and antifungal activities significantly compared to their parent compounds.

In another investigation, researchers evaluated the cytotoxic effects of these compounds on cancer cell lines, revealing that some derivatives exhibited selective toxicity towards malignant cells while sparing normal cells.

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets such as enzymes or receptors involved in bacterial cell wall synthesis or fungal cell membrane integrity. The pyrazole moiety may play a critical role in these interactions due to its electron-rich nature, enhancing binding affinity.

Q & A

Q. What are common synthetic routes for 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves alkylation of a pyrazole precursor with a piperazine derivative. For example, in analogous compounds, propargyl bromide is reacted with 1-(2-fluorobenzyl)piperazine in DMF using K₂CO₃ as a base, followed by chromatographic purification . Key intermediates are characterized via NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm regiochemistry and stereochemistry .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and proton/carbon environments. X-ray crystallography is used for absolute configuration determination, as demonstrated in pyrazole-piperazine hybrids . Infrared (IR) spectroscopy can identify functional groups like C-N stretches in the piperazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of pyrazole-piperazine hybrids?

  • Methodological Answer : Optimization involves solvent selection (e.g., DMF for polar intermediates), base choice (K₂CO₃ vs. NaH), and temperature control. For instance, room-temperature stirring with CuSO₄·5H₂O and sodium ascorbate in click chemistry reactions minimizes side products . Kinetic studies via TLC monitoring ensure reaction completion before workup .

Q. What strategies resolve contradictions in pharmacological activity data for structurally similar piperazine derivatives?

  • Methodological Answer : Contradictions arise from differences in assay conditions (e.g., cell lines, dosage). Meta-analysis of IC₅₀ values across studies, combined with molecular docking (e.g., using AutoDock Vina), can identify critical binding interactions. For example, substituents on the pyrazole ring may alter affinity for serotonin receptors, requiring comparative docking against crystal structures of target proteins .

Q. How do crystallographic refinement tools like SHELX improve structural accuracy in piperazine-based compounds?

  • Methodological Answer : SHELXL refines small-molecule structures by optimizing anisotropic displacement parameters and validating hydrogen bonding networks. For twinned crystals, SHELXD and SHELXE resolve phase ambiguities via dual-space algorithms, critical for compounds with flexible piperazine moieties . Validation tools in PLATON (e.g., ADDSYM) detect missed symmetry in dense piperazine packings .

Experimental Design & Data Analysis

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, a high Csp³ fraction (calculated via molecular descriptors) correlates with improved solubility, while TPSA values >60 Ų suggest low oral bioavailability . MD simulations (e.g., GROMACS) assess conformational stability of the piperazine ring in aqueous environments .

Q. How are regioselectivity challenges addressed during pyrazole functionalization?

  • Methodological Answer : Regioselectivity in pyrazole alkylation is controlled by steric and electronic factors. DFT calculations (e.g., Gaussian09) model charge distribution to predict preferential substitution at the N1 position. Experimental validation via NOESY NMR confirms spatial proximity of substituents .

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